molecular formula C10H18N2O4 B1377882 3-(Boc-aminomethyl)azetidine-3-carboxylic acid CAS No. 1158759-58-0

3-(Boc-aminomethyl)azetidine-3-carboxylic acid

Cat. No. B1377882
M. Wt: 230.26 g/mol
InChI Key: HYFXFPLCIOWZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Boc-aminomethyl)azetidine-3-carboxylic acid is a chemical compound with the CAS Number: 1158759-58-0. It has a molecular weight of 230.26 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(((tert-butoxycarbonyl)amino)methyl)azetidine-3-carboxylic acid . The InChI code is 1S/C10H18N2O4/c1-9(2,3)16-8(15)12-6-10(7(13)14)4-11-5-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14) .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It should be stored in a refrigerator .

Scientific Research Applications

1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

  • Summary of Application: This research focuses on the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
  • Methods of Application: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
  • Results or Outcomes: The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

2. Synthetic Facets of Immensely Reactive Azetidines

  • Summary of Application: This research discusses the synthetic chemistry of azetidines, their aptness as amino acid surrogates, and their potential in peptidomimetic and nucleic acid chemistry . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .
  • Methods of Application: Zard et al. have developed a protocol for the synthesis of functionalized pyrroles having protected aminomethyl group at C-4 position via ring opening of Boc-protected azetidine .
  • Results or Outcomes: The treatment of Boc protected azetidine with a range of primary amines or ammonia in presence of p-TsOH in hot dioxane furnished the corresponding pyrroles .

3. Strain-Driven Character of Azetidines

  • Summary of Application: This research provides an overview of the synthesis, reactivity, and application of azetidines that have been published in recent years . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
  • Methods of Application: The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .
  • Results or Outcomes: Recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates are discussed .

4. Azetidine Derivatives in Pharmaceutical and Agrochemical Research

  • Summary of Application: Azetidine and its derivatives are valuable compounds in pharmaceutical and agrochemical research .
  • Methods of Application: While the specific methods of application are not detailed in the source, azetidine derivatives are typically used in the synthesis of various pharmaceutical and agrochemical products .
  • Results or Outcomes: The outcomes of these applications would vary widely depending on the specific pharmaceutical or agrochemical product being developed .

5. Strain-Driven Character of Azetidines

  • Summary of Application: This research provides an overview of the synthesis, reactivity, and application of azetidines that have been published in recent years . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
  • Methods of Application: The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .
  • Results or Outcomes: Recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates are discussed .

6. Azetidine Derivatives in Pharmaceutical and Agrochemical Research

  • Summary of Application: Azetidine and its derivatives are valuable compounds in pharmaceutical and agrochemical research .
  • Methods of Application: While the specific methods of application are not detailed in the source, azetidine derivatives are typically used in the synthesis of various pharmaceutical and agrochemical products .
  • Results or Outcomes: The outcomes of these applications would vary widely depending on the specific pharmaceutical or agrochemical product being developed .

Safety And Hazards

The compound has been classified under the GHS07 pictogram. The hazard statements include H302, H315, H319, H335 . Precautionary measures include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . The compound should be handled with personal protective equipment and adequate ventilation .

properties

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-6-10(7(13)14)4-11-5-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFXFPLCIOWZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Boc-aminomethyl)azetidine-3-carboxylic acid

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